Fmoc-Lys(Mca)-OH Fmoc-Lys(Mca)-OH
Brand Name: Vulcanchem
CAS No.: 386213-32-7
VCID: VC0557344
InChI: InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
SMILES: COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C33H32N2O8
Molecular Weight: 584.63

Fmoc-Lys(Mca)-OH

CAS No.: 386213-32-7

Cat. No.: VC0557344

Molecular Formula: C33H32N2O8

Molecular Weight: 584.63

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Mca)-OH - 386213-32-7

Specification

CAS No. 386213-32-7
Molecular Formula C33H32N2O8
Molecular Weight 584.63
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid
Standard InChI InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
Standard InChI Key BWJJONDPLYEAMC-NDEPHWFRSA-N
SMILES COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Properties

Fmoc-Lys(Mca)-OH is a modified lysine amino acid containing an Fmoc (Fluorenylmethyloxycarbonyl) protective group at the α-amino position and a fluorescent Mca (7-Methoxycoumarin-4-acetic acid) tag attached to the ε-amino group of the lysine side chain . This dual functionality allows for controlled peptide synthesis while incorporating fluorescent detection capabilities.

The systematic IUPAC name for this compound is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid . It features a coumarin-based fluorophore that provides excellent fluorescent properties for various analytical applications.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₃₃H₃₂N₂O₈
Molecular Weight584.62 g/mol
CAS Number386213-32-7
AppearanceSolid
Storage-20°C under argon
Purity>95%

The molecular structure comprises three main components: the Fmoc protecting group, which shields the α-amino group during peptide synthesis; the lysine backbone, which provides the core amino acid structure; and the Mca fluorophore, which enables fluorescence detection . This strategic combination makes Fmoc-Lys(Mca)-OH exceptionally versatile for applications requiring both controlled peptide synthesis and sensitive detection.

Synthesis and Stability

Fmoc-Lys(Mca)-OH serves as an important building block in Fmoc-based solid-phase peptide synthesis (SPPS), where it enables the direct incorporation of a fluorescent tag at a specific lysine residue within a peptide sequence . The compound's design allows it to function seamlessly within standard Fmoc chemistry protocols while introducing the fluorescent Mca group at a precise position.

A notable characteristic of Fmoc-Lys(Mca)-OH is its stability under hydrogen fluoride (HF) cleavage conditions, which are commonly used in the synthesis of thioester fragments required for native chemical ligation techniques . This stability is particularly valuable when preparing lanthanide-based luminescent proteins, as documented in research by C.F.W. Becker and colleagues in 2004 .

The preparation of working solutions typically requires careful consideration of solubility and stability factors. For optimal results, it is recommended to prepare stock solutions in appropriate solvents based on the compound's solubility profile, followed by storage in separate aliquots to prevent degradation from repeated freeze-thaw cycles .

Fluorescent Properties

The Mca (7-Methoxycoumarin-4-acetic acid) moiety in Fmoc-Lys(Mca)-OH confers excellent fluorescent properties that are essential for its applications in fluorescence-based assays and detection systems. These properties make it particularly valuable for developing fluorescent peptide substrates and monitoring enzymatic activities.

Spectroscopic Characteristics

ParameterValueReference
Absorption Maximum322 nm
Emission Maximum384 nm
Quantum Yield0.45 (at 3.1 μM)

The strong fluorescence emission at 384 nm allows for sensitive detection in various applications, including fluorescence assays and peptide substrate monitoring . The relatively high quantum yield of 0.45 indicates efficient fluorescence, making it suitable for applications requiring high sensitivity and low detection limits.

When incorporated into peptides, the Mca group can function as either a standalone fluorophore or as part of FRET (Fluorescence Resonance Energy Transfer) systems in combination with appropriate quenchers such as DABCYL or Dnp (Dinitrophenyl) groups . This versatility expands the range of applications for Mca-labeled peptides in biochemical and biophysical studies.

Applications in Peptide Chemistry

Fmoc-Lys(Mca)-OH has emerged as a significant tool in contemporary peptide chemistry, offering versatile applications across multiple research domains. Its unique combination of Fmoc protection and fluorescent labeling capabilities makes it particularly valuable for studies requiring both controlled synthesis and sensitive detection.

Fluorophore-Labeled Peptide Synthesis

One of the primary applications of Fmoc-Lys(Mca)-OH is in the synthesis of fluorescently labeled peptides . The compound allows for site-specific incorporation of the fluorescent Mca group at lysine positions within a peptide sequence. This capability is essential for:

  • Tracking peptide localization in cellular studies

  • Monitoring peptide-protein interactions

  • Developing fluorescence-based binding assays

  • Creating standards for quantitative peptide analysis

The direct incorporation of the fluorophore during solid-phase peptide synthesis eliminates the need for post-synthetic labeling steps, which can be challenging and often result in lower yields and purity .

Fluorescent Substrate Development

This principle has been successfully applied in designing substrates for various proteases and peptidases, allowing for:

  • Real-time monitoring of enzymatic activity

  • High-throughput screening of enzyme inhibitors

  • Kinetic analysis of proteolytic reactions

  • In vivo imaging of protease activity

Research by J.L. Lauer-Fields and colleagues (2001) in Biochemistry demonstrated the utility of such Mca-labeled substrates in studying matrix metalloproteinase activities .

Research Applications and Findings

Fmoc-Lys(Mca)-OH has been employed in various innovative research applications, contributing significantly to advances in biochemistry and molecular biology. Its unique properties have enabled researchers to develop novel approaches for studying protein interactions, enzymatic activities, and creating specialized biomolecules.

Lanthanide-Based Luminescent Proteins

One notable application of Fmoc-Lys(Mca)-OH, as documented by C.F.W. Becker and colleagues in 2004, is the preparation of lanthanide-based luminescent proteins through native chemical ligation techniques . This approach exploits the stability of Lys(Mca) to HF cleavage conditions, which are essential for synthesizing the thioester fragments required for ligation.

Lanthanide-based luminescent proteins offer several advantages over traditional fluorescent proteins, including:

  • Longer luminescence lifetimes

  • Sharper emission bands

  • Larger Stokes shifts

  • Resistance to photobleaching

These properties make lanthanide-labeled proteins particularly valuable for time-resolved fluorescence measurements and multiplexed detection systems in complex biological samples.

Protease Substrate Development

The work by J.L. Lauer-Fields and colleagues (2001) demonstrated the utility of Mca-labeled peptides as substrates for studying matrix metalloproteinases (MMPs) . By incorporating Fmoc-Lys(Mca)-OH into peptide sequences resembling MMP cleavage sites and pairing it with appropriate quenchers, researchers created sensitive fluorogenic substrates for monitoring enzymatic activity.

These substrates have proven invaluable for:

  • Determining enzyme specificity

  • Measuring kinetic parameters

  • Screening potential inhibitors

  • Investigating the role of MMPs in disease processes

The high sensitivity of the Mca fluorophore allows for detection of even small amounts of enzymatic activity, making it suitable for studying low-abundance proteases or weakly active enzyme variants.

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